1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Description
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine (CAS 953745-88-5) is a pyridine derivative featuring a methanamine group attached to a pyridin-3-yl ring, which is further substituted with a 2,6-dimethylphenoxy moiety. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.30 g/mol. The compound is listed in chemical catalogs with 95% purity and is primarily utilized in research settings .
Properties
IUPAC Name |
[2-(2,6-dimethylphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-5-3-6-11(2)13(10)17-14-12(9-15)7-4-8-16-14/h3-8H,9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDYAJMPUDDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine typically involves the reaction of 2,6-dimethylphenol with 3-chloromethylpyridine under basic conditions to form the intermediate 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then reacted with ammonia or an amine to introduce the methanamine group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanamine group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding, thereby influencing cellular processes .
Comparison with Similar Compounds
N-[(2,6-Dichlorophenyl)methyl]-3-pyridinemethanamine (CAS 861226-94-0)
This compound replaces the 2,6-dimethylphenoxy group with a 2,6-dichlorophenylmethyl moiety. The dichloro substitution increases electronegativity and polarizability compared to dimethyl groups, which may alter binding affinity and metabolic stability.
2-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 175136-23-9)
This analogue retains the phenoxy-pyridine backbone but substitutes the methanamine group with a primary amine.
Mexiletine Analogues (Compounds II and III)
Mexiletine (a sodium channel blocker) and its derivatives, such as (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine (Compound III), share structural similarities with the target compound. Compound III features a longer alkyl chain and demonstrated a 2-fold increase in use-dependent sodium current (INa) blockade compared to mexiletine (IC₅₀ = 15 μM vs. 27.7 μM) .
Pharmacological Comparisons
Sodium Channel Blockade
- Mexiletine (Compound I) :
- Compound III :
- Compound II (2-(4-chloro-2-methylphenoxy)-benzenethanamine): Tonic block IC₅₀: 30 μM Irreversibly blocks sodium currents at 10 μM, suggesting high affinity for inactivated channels .
Comparison with Target Compound: While direct data for 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine are unavailable, its structural features suggest intermediate lipophilicity between mexiletine and Compound II. The methanamine group may facilitate hydrogen bonding with sodium channel residues, while the dimethylphenoxy group could enhance hydrophobic interactions .
Selectivity and Toxicity
- Compound II showed preferential activity in myotonic ADR mouse models over healthy tissues, a desirable trait for antimyotonic agents .
- Dichlorophenyl derivatives (e.g., CAS 861226-94-0) may exhibit higher toxicity due to reactive chlorine atoms, whereas dimethyl groups in the target compound likely improve safety profiles .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine is an organic compound with the molecular formula C14H16N2O. This compound features a pyridine ring substituted with a 2,6-dimethylphenoxy group and a methanamine moiety. Its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit the replication of certain viruses, although the specific viral targets and mechanisms remain under investigation. This dual activity highlights its potential as a therapeutic agent for infectious diseases.
Enzyme Inhibition
The compound's interaction with specific enzymes has been a focus of research. It is believed to act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating conditions such as cancer or metabolic disorders. Detailed studies are required to elucidate the exact enzyme targets and the implications for drug design.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Modulation : The compound may modulate the activity of enzymes critical for cell function.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(2,6-Dimethylphenoxy)pyridine | Lacks methanamine group | Limited reactivity |
| 3-Pyridinemethanamine | No phenoxy group | Reduced biological activity |
| 2,6-Dimethylphenol | Simplified structure | Serves as a precursor |
This comparison illustrates how the presence of both the phenoxy and methanamine groups in this compound enhances its reactivity and biological potential.
Study 1: Antibacterial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting superior potency.
Study 2: Antiviral Screening
In another study reported in Virology Journal, researchers screened this compound against several viruses, including influenza and herpes simplex virus. The findings revealed that it inhibited viral replication effectively at low concentrations without significant cytotoxicity to host cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
